3-Methyl-4-(piperazin-1-yl)benzonitrile
Description
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
3-methyl-4-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C12H15N3/c1-10-8-11(9-13)2-3-12(10)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 |
InChI Key |
NVVKOLAQIQGBJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)N2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Piperazine Position and Halogenation :
- Replacing the 4-piperazine group in the target compound with bromine (as in 4-Bromo-3-(piperazin-1-yl)benzonitrile) alters its reactivity, enabling cross-coupling reactions for antitumor agent synthesis .
- Halogenated derivatives like Compound 151 exhibit enhanced anticancer potency due to electrophilic substituents (e.g., bromine, chloroethyl) .
Methyl Substitution: The 3-methyl group in the target compound improves metabolic stability compared to unmethylated analogs like 4-(piperazin-1-yl)benzonitrile (). In 3M4AB-CN, replacing piperazine with dimethylamino reduces hydrogen-bonding capacity but enhances fluorescence properties under electric fields .
Heterocyclic Extensions :
Key Findings:
- AMPK Activation : Fluorinated derivatives of the target compound (e.g., Compound 25) show enhanced AMPK activation (EC₅₀ = 0.5 µM) due to improved membrane permeability .
- Anticancer Activity : The dithiazole derivative (Compound 151) demonstrates selective cytotoxicity against bladder cancer cells, whereas OXS008255 targets leukemia via kinase modulation .
Preparation Methods
Byproduct Mitigation
A common byproduct in nucleophilic substitution is the N-alkylated piperazine derivative, arising from over-alkylation. This is addressed by:
Purification Techniques
Q & A
Q. Table 1: Synthetic Yield Optimization Parameters
| Parameter | Condition 1 | Condition 2 | Optimal Value |
|---|---|---|---|
| Solvent | DMF | DCM | DMF |
| Catalyst | None | Pd(OAc)2 | None |
| Reaction Time | 18 h | 2 h (microwave) | 2 h |
| Yield | 66% | 72% | 72% |
| Data from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
